N-[4-(benzylamino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
N-[4-(Benzylamino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a trifluoromethyl (-CF₃) group at position 3, a methyl (-CH₃) group at position 1, and a benzylamino-oxobutyl side chain at position 4.
Properties
IUPAC Name |
N-[4-(benzylamino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c1-24-11-13(15(23-24)17(18,19)20)16(26)21-9-5-8-14(25)22-10-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10H2,1H3,(H,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDVLWVPIWYDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)NCCCC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s benzylamino-oxobutyl side chain is distinct from thiophene (), pyridinyl (), and thienyl () substituents. This side chain introduces a flexible, polar moiety that may enhance solubility or receptor interaction compared to aromatic substituents .
Synthetic Efficiency :
- Yields vary significantly: 4d (11%) vs. 6a (86.4%), suggesting that substituent steric/electronic effects critically influence reaction pathways. The target compound’s synthesis may require optimization if yields are suboptimal .
Physicochemical Properties
- Lipophilicity : The -CF₃ group and benzyl ring in the target compound enhance lipophilicity, favoring membrane permeability. In contrast, sulfanyl-containing analogs () may exhibit different solubility profiles due to sulfur’s polarizability .
- Melting Points : Pyrazole carboxamides with aromatic substituents (e.g., 6a, ) are typically solids. The target compound’s physical state is likely similar, though its side chain could lower melting points compared to rigid analogs .
Preparation Methods
Pyrazole Ring Formation
The trifluoromethyl-substituted pyrazole core is synthesized via cyclocondensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine. This one-step procedure yields a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole , which are separated via fractional distillation under reduced pressure.
Reaction Conditions :
- Reactants : 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq), methylhydrazine (1.2 eq)
- Solvent : Ethanol, reflux at 80°C for 6 hours
- Yield : 85–90% (combined regioisomers)
Functionalization at the 4-Position
The carboxylic acid group is introduced at the pyrazole 4-position through:
- Lithiation-Electrophilic Quenching : Directed ortho-metalation using LDA (lithium diisopropylamide) at −78°C, followed by carboxylation with dry ice.
- Ester Hydrolysis : Conversion of the ethyl ester intermediate to the carboxylic acid via alkaline hydrolysis.
Optimized Protocol :
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate → 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Conditions: NaOH (2.0 eq), H2O/EtOH (1:1), 50°C, 4 hours
Yield: 95%
Synthesis of 4-(Benzylamino)-4-oxobutylamine
Amidation of Succinic Anhydride
Benzylamine is reacted with succinic anhydride to form N-benzylsuccinamic acid , which is subsequently reduced to the primary amine using LiAlH4.
Stepwise Procedure :
- Succinamic Acid Formation :
Succinic anhydride (1.0 eq) + Benzylamine (1.1 eq) → N-Benzylsuccinamic acid Solvent: THF, 0°C → RT, 12 hours Yield: 92% - Reductive Amination :
N-Benzylsuccinamic acid + LiAlH4 (2.5 eq) → 4-(Benzylamino)-4-oxobutylamine Solvent: Dry THF, reflux, 6 hours Yield: 78%
Coupling of Fragments via Amide Bond Formation
The final step involves coupling the pyrazole-4-carboxylic acid with 4-(benzylamino)-4-oxobutylamine using a carbodiimide-based coupling agent.
Optimized Coupling Protocol :
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)
4-(Benzylamino)-4-oxobutylamine (1.1 eq)
EDC·HCl (1.2 eq), HOBt (1.2 eq)
Solvent: DMF, RT, 24 hours
Yield: 82%
Critical Notes :
- Side Reactions : Competitive O-acylation is suppressed by using HOBt as an additive.
- Purification : Column chromatography (SiO2, EtOAc/hexane 3:1) removes unreacted amine and coupling byproducts.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, pyrazole-H), 7.35–7.28 (m, 5H, aryl-H), 4.53 (d, J = 5.7 Hz, 2H, CH2N), 3.91 (s, 3H, N-CH3), 2.65–2.58 (m, 4H, butyl chain).
- 13C NMR : δ 172.1 (C=O), 167.3 (C=O), 138.2 (CF3), 128.6–127.1 (aryl-C), 44.1 (N-CH3).
- HRMS : m/z calcd for C17H20F3N4O2 [M+H]+: 393.1534; found: 393.1536.
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30) confirmed ≥98% purity with a retention time of 6.2 minutes.
Comparative Analysis of Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
